molecular formula C16H13BrN2O2 B2920004 (Z)-3-(4-bromofuran-2-yl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide CAS No. 1241701-06-3

(Z)-3-(4-bromofuran-2-yl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide

Cat. No.: B2920004
CAS No.: 1241701-06-3
M. Wt: 345.196
InChI Key: AOVJVDCJXHMCSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(4-bromofuran-2-yl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide (CAS: 1241701-06-3) is a synthetic enamide derivative with the molecular formula C₁₆H₁₃BrN₂O₂ and a molecular weight of 345.19 g/mol . Its structure features:

  • A bromofuran moiety (4-bromofuran-2-yl) contributing electron-rich aromatic character.
  • A cyano group (–C≡N) at the α-position of the enamide, enhancing electronic conjugation.
  • An N-(4-ethylphenyl) substituent, providing lipophilicity.

Properties

IUPAC Name

(Z)-3-(4-bromofuran-2-yl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c1-2-11-3-5-14(6-4-11)19-16(20)12(9-18)7-15-8-13(17)10-21-15/h3-8,10H,2H2,1H3,(H,19,20)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVJVDCJXHMCSX-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CO2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=CO2)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aryl Groups

a) (Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide (CAS: 522657-27-8)
  • Molecular Formula : C₂₇H₂₄BrN₂O₃ (MW ≈ 520.4 g/mol) .
  • Key Differences :
    • Replaces bromofuran with a bromophenylmethoxy group.
    • Additional methoxy and trimethylphenyl substituents.
  • Implications: Increased steric bulk and molecular weight may reduce bioavailability.
b) (Z)-3-(4-Chlorophenyl)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]-methyl}prop-2-enenitrile
  • Key Features :
    • Chlorophenyl substituent instead of bromofuran.
    • Sulfonamido and formyl groups introduce polarity .
  • Implications :
    • Sulfonamido groups improve solubility but may alter target specificity.
    • Chlorine’s electronegativity modifies electronic effects compared to bromine .

Analogues with Heterocyclic or Bioactive Motifs

a) XCT790
  • Structure: (E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide .
  • Key Differences :
    • Thiadiazol heterocycle replaces bromofuran.
    • Trifluoromethyl groups enhance metabolic stability.
  • Implications :
    • Thiadiazol and trifluoromethyl groups improve binding to hydrophobic enzyme pockets.
    • The E-configuration contrasts with the Z-form in the parent compound, affecting biological activity .
b) (Z)-3-(4-Hydroxyphenyl)-N-[4-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]butyl]prop-2-enamide
  • Key Features :
    • Hydroxyphenyl groups enable strong hydrogen bonding .

Functional Group Analysis and Pharmacological Implications

Electronic and Steric Effects

Compound Key Substituents Electronic Effects Steric Effects
Parent Compound Bromofuran, cyano, ethylphenyl Bromofuran: electron-rich; cyano: electron-withdrawing Moderate (ethylphenyl)
CAS 522657-27-8 Bromophenylmethoxy, methoxy Methoxy: electron-donating High (trimethylphenyl)
XCT790 Trifluoromethyl, thiadiazol Strong electron-withdrawing (CF₃) Moderate (thiadiazol)

Hydrogen-Bonding Capacity

Compound H-Bond Donors H-Bond Acceptors Implications
Parent Compound 1 (amide NH) 3 (amide O, cyano N) Moderate interaction potential
CAS 522657-27-8 1 (amide NH) 5 (methoxy O, amide O) Enhanced binding to polar targets
Hydroxyphenyl analogue 3 (amide NH, 2 OH) 5 (amide O, enamide) High solubility and target affinity

Structural Characterization and Computational Insights

  • Crystallography : Tools like SHELXL () are critical for resolving Z/E configurations and intermolecular interactions. The parent compound’s Z-configuration was likely confirmed via single-crystal X-ray diffraction .
  • SMILES Analysis: The parent compound’s SMILES string (CCc1ccc(NC(=O)C(C#N)=Cc2cc(Br)co2)cc1) highlights conjugation between the cyano group and enamide, stabilizing the planar structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.